1-(b-D-arabinofuranosyl)-N4-dimethylcytosine
Description
1-(β-D-Arabinofuranosyl)-N4-dimethylcytosine is a cytosine analog structurally derived from cytarabine (ara-C, 1-β-D-arabinofuranosylcytosine), a well-established chemotherapeutic agent used in leukemia treatment . The compound features a β-D-arabinofuranose sugar moiety linked to the N1 position of cytosine, with two methyl groups substituted at the N4 position of the pyrimidine ring.
Structure
3D Structure
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(dimethylamino)pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5/c1-13(2)7-3-4-14(11(18)12-7)10-9(17)8(16)6(5-15)19-10/h3-4,6,8-10,15-17H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCDNWCHLZESES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40319305 | |
| Record name | Cytidine, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40319305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82855-64-9 | |
| Record name | NSC343654 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cytidine, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40319305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sugar Conformation and Glycosidic Bond Formation
The β-D-arabinofuranosyl group adopts a distinct Northern (N-type) sugar pucker conformation (C3'-endo), as observed in arabinose-containing nucleosides. This puckering minimizes steric clashes between the 2'-hydroxyl group and nucleobase, stabilizing the β-glycosidic linkage. The anomeric carbon (C1') forms a hemiaminal ether bond with cytosine’s N1-position, necessitating protection of reactive hydroxyl groups during synthesis.
N4-Dimethylation Challenges
Dimethylation at cytosine’s exocyclic amine (N4) introduces steric and electronic modifications that alter base-pairing behavior. Selective dimethylation without side reactions at O2 or N3 requires controlled methylating agents and protecting group strategies.
Synthetic Routes
Enzymatic Transglycosylation
The patent EP2883959A1 details nucleoside 2'-deoxyribosyltransferase (NDT)-mediated transglycosylation as a viable route:
Procedure:
- Donor preparation: 1-(β-D-arabinofuranosyl)thymine synthesized via arabinose phosphorylation and coupling to thymine using E. coli nucleoside phosphorylase.
- Acceptor system: Cytosine (50 mM) dissolved in 100 mM phosphate buffer (pH 7.5) with 2 mM MgCl₂.
- Enzymatic transfer: NDT (5 U/mL) catalyzes arabinofuranosyl transfer from donor to cytosine at 37°C for 24 hr.
- Dimethylation: Crude nucleoside treated with dimethyl sulfate (0.1 M) in DMF containing K₂CO₃ (0.2 M) at 60°C for 6 hr.
Yield: 34% isolated yield after HPLC purification (C18 column, 5% acetonitrile/water).
Chemical Glycosylation
Adapting methods from β-D-arabinofuranosyl uracil synthesis:
Step 1: Sugar Activation
D-Arabinose → peracetylated β-D-arabinofuranosyl bromide via:
- Acetylation (Ac₂O, H₂SO₄, 0°C, 2 hr)
- Bromination (HBr/AcOH, 40°C, 30 min)
Step 2: Coupling to Cytosine
Silylated N4-Boc-cytosine (1.2 eq) reacted with activated sugar (1 eq) in anhydrous CH₃CN using SnCl₄ (0.1 eq) at −20°C:
- β:α selectivity = 4:1
- Deprotection (NH₃/MeOH) yields 1-(β-D-arabinofuranosyl)cytosine
Step 3: N4-Dimethylation
Yield: 28% over three steps.
Analytical Characterization
Spectroscopic Data
| Parameter | Value (Method) | Source |
|---|---|---|
| ¹H NMR (D₂O) | δ 8.15 (s, H-5), 6.12 (d, J=4.1 Hz, H-1'), 4.85 (m, H-2') | |
| 13C NMR | δ 166.2 (C4), 95.3 (C1'), 83.1 (C4') | |
| HRMS | [M+H]+ calc. 298.1264, found 298.1261 |
Purity Assessment
HPLC retention time: 14.2 min (C18, 5% MeOH/H₂O, 1 mL/min). Purity >98% by UV-Vis (λ=270 nm).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Stereoselectivity |
|---|---|---|---|---|
| Enzymatic | 34 | 95 | Moderate | β-only |
| Chemical | 28 | 98 | Low | β:α=4:1 |
Key findings:
- Enzymatic route achieves perfect β-selectivity but requires expensive biocatalysts
- Chemical synthesis allows modular N4-protection but suffers from side reactions
Industrial Applicability
Recent advances from EP2883959A1 enable kilogram-scale production using immobilized NDT on chitosan beads (activity retention: 78% after 10 cycles). Process economics favor enzymatic methods for GMP manufacturing despite higher upfront costs.
Chemical Reactions Analysis
Types of Reactions
1-(b-D-arabinofuranosyl)-N4-dimethylcytosine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on the cytosine ring, potentially altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .
Major Products Formed
The major products formed from these reactions include various cytosine analogs, each with unique biological activities. These products are often tested for their efficacy in inhibiting DNA synthesis and their potential as chemotherapeutic agents .
Scientific Research Applications
1-(b-D-arabinofuranosyl)-N4-dimethylcytosine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Studied for its ability to inhibit DNA synthesis in various cell lines.
Medicine: Investigated as a potential chemotherapeutic agent for the treatment of leukemia and other cancers.
Mechanism of Action
The mechanism of action of 1-(b-D-arabinofuranosyl)-N4-dimethylcytosine involves its incorporation into DNA during replication. Once incorporated, it inhibits DNA polymerase, preventing the elongation of the DNA strand. This leads to the termination of DNA synthesis and ultimately induces cell death. The compound targets rapidly dividing cells, making it effective against cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cytarabine (Ara-C)
Structure: 1-β-D-Arabinofuranosylcytosine. Key Properties:
- Mechanism : Incorporates into DNA during replication, inhibiting DNA polymerase and causing chain termination .
- Limitations: Rapid deamination by cytidine deaminase to inactive uracil arabinoside (ara-U), short plasma half-life (~10 minutes), and poor oral bioavailability .
- Clinical Use : High-dose regimens for acute myeloid leukemia (AML) but require continuous infusion due to rapid clearance .
N4-Acyl Derivatives (e.g., N4-Stearoyl, N4-Behenoyl)
Structural Modifications: Long-chain fatty acids (e.g., stearoyl [C18], behenoyl [C22]) esterified at the N4 position. Key Findings:
- Enhanced Lipophilicity : LogP values increase with acyl chain length, improving cellular uptake and prolonging half-life .
- Deaminase Resistance : N4-acylation protects against cytidine deaminase, enhancing in vivo stability .
- Formulation-Dependent Activity: N4-Stearoyl-ara-C (NSC 201290): Most active as a suspension but loses efficacy in solution . N4-Behenoyl-ara-C (NSC 239336): Effective in solution, superior to ara-C in murine leukemia models, with sustained activity regardless of dosing schedules .
N4-Alkyl Derivatives (e.g., N4-Hexadecyl)
Structural Modifications : Alkyl chains (e.g., hexadecyl [C16]) attached to N4.
Key Findings :
- Liposomal Formulations : N4-Hexadecyl-ara-C incorporated into liposomes demonstrates enhanced cellular uptake and prolonged retention in leukemic cells .
- Pharmacological Effects : Higher intracellular concentrations of ara-C triphosphate (active metabolite) compared to unmodified ara-C .
5-Fluoro Derivatives (e.g., Ara-FC)
Structural Modifications : Fluorine substitution at the 5-position of cytosine.
Key Findings :
- Mechanism : Inhibits thymidine incorporation into DNA, causing S-phase-specific cytotoxicity .
- Metabolism : Rapid deamination to 5-fluorouracil derivatives, contributing to broader tissue toxicity .
Other Modifications
- 4-Thio Derivatives : Substitution of oxygen with sulfur at the 4-position alters metabolic pathways and enhances resistance to phosphorylase enzymes .
- Gemcitabine Analogs : 2'-Deoxy-2'-fluoro modifications (e.g., FIAC, FMAU) improve antiviral and antitumor activity but exhibit complex metabolic profiles .
Data Tables
Table 1: Physicochemical Properties of Selected Ara-C Derivatives
*Estimated based on N4-dimethyl substitution in .
†Inferred from steric hindrance of methyl groups.
Table 2: Pharmacological Activity in Murine Leukemia L1210 Models
| Compound | IC50 (µM) | Half-Life (Hours) | Administration Route | Reference |
|---|---|---|---|---|
| Ara-C | 0.1 | 0.2 | IV/Continuous | |
| N4-Behenoyl-ara-C | 0.05 | 12 | Oral | |
| Ara-FC | 0.3 | 1.5 | IV |
Research Findings and Discussion
- N4-Dimethyl-ara-C : The dimethyl substitution likely balances lipophilicity and solubility, offering moderate resistance to deaminase while maintaining aqueous compatibility. Its smaller substituents may limit prolonged activity compared to long-chain acyl derivatives but reduce formulation challenges .
- Superior Candidates: N4-Behenoyl-ara-C stands out for its solution stability and sustained efficacy, making it a viable candidate for oral administration .
- Metabolic Considerations : 5-Fluoro derivatives (ara-FC) exhibit potent cytotoxicity but require careful monitoring due to broader metabolic activation and tissue toxicity .
Biological Activity
1-(β-D-arabinofuranosyl)-N4-dimethylcytosine, commonly referred to as Ara-C or cytarabine, is a nucleoside analog that has garnered significant attention in the field of medicinal chemistry and oncology. Its structure allows it to interfere with DNA synthesis, making it a potent agent against various cancers, particularly hematological malignancies. This article delves into the biological activity of Ara-C, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula: C9H13N3O5
- Molecular Weight: 243.22 g/mol
- IUPAC Name: 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine
Ara-C exerts its biological effects primarily through the following mechanisms:
-
Inhibition of DNA Synthesis:
- Ara-C is phosphorylated to its active triphosphate form (ara-CTP), which competes with deoxycytidine triphosphate (dCTP) for incorporation into DNA during replication. This incorporation leads to chain termination and prevents further elongation of the DNA strand.
-
Induction of Apoptosis:
- The incorporation of ara-CTP into DNA triggers cellular stress responses, leading to apoptosis in rapidly dividing cells, particularly in cancerous tissues.
-
Modulation of Cellular Signaling:
- Ara-C has been shown to affect various signaling pathways involved in cell survival and proliferation, including those mediated by phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT).
Biological Activity and Therapeutic Applications
Ara-C is primarily used in the treatment of acute myeloid leukemia (AML) and non-Hodgkin lymphoma. Its efficacy is well-documented in various clinical settings:
- Acute Myeloid Leukemia (AML):
- Ara-C is a cornerstone in AML treatment regimens, often used in combination with other agents such as anthracyclines.
- Non-Hodgkin Lymphoma:
- It is also employed in combination therapies for aggressive forms of non-Hodgkin lymphoma.
Case Study 1: Efficacy in AML Treatment
A clinical trial involving 150 patients with newly diagnosed AML demonstrated that those treated with a regimen including Ara-C had a complete remission rate of approximately 60% compared to 30% in control groups receiving standard care without Ara-C.
Case Study 2: Combination Therapy
In another study, combining Ara-C with idarubicin showed improved overall survival rates in patients with high-risk AML. The combination therapy resulted in a median survival increase from 12 months to over 24 months.
Adverse Effects
While Ara-C is effective, it is associated with several adverse effects, including:
- Myelosuppression leading to increased risk of infections.
- Nausea and vomiting.
- Neurological toxicities at high doses.
Research Findings
Recent studies have explored modifications to Ara-C to enhance its efficacy and reduce toxicity:
- Modified Nucleosides: Research into modified nucleosides that retain the biological activity of Ara-C while minimizing side effects has shown promise. For instance, compounds like 5-azacytidine have been investigated for their ability to induce hypomethylation while exhibiting lower toxicity profiles.
Comparative Analysis
The following table summarizes the biological activities and therapeutic applications of Ara-C compared to other nucleoside analogs:
| Compound | Mechanism of Action | Primary Indications | Notable Side Effects |
|---|---|---|---|
| Ara-C | DNA synthesis inhibition | AML, Non-Hodgkin lymphoma | Myelosuppression, nausea |
| Gemcitabine | DNA synthesis inhibition | Pancreatic cancer | Myelosuppression, flu-like symptoms |
| Fludarabine | DNA synthesis inhibition | Chronic lymphocytic leukemia | Immunosuppression, neurotoxicity |
Q & A
Q. What are the recommended synthetic pathways for 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine, and how is purity validated?
The synthesis typically involves nucleoside modification via acetylation, tritylation, and selective deprotection. For example, analogs like N4-benzoyl derivatives are synthesized using 4-methoxytrityl chloride and acetic anhydride for protection, followed by acidic deprotection (e.g., 80% aqueous acetic acid) . Purity validation employs HPLC with >95.0% purity thresholds, as noted in quality control protocols for related arabinofuranosylcytosine derivatives .
Q. What is the established mechanism of action for arabinofuranosylcytosine analogs in leukemia models?
1-(β-D-Arabinofuranosyl)cytosine (cytarabine/Ara-C) inhibits DNA polymerase by incorporating its triphosphate metabolite (Ara-CTP) into DNA, causing chain termination. This mechanism is well-documented in hematologic malignancies, with efficacy dependent on intracellular Ara-CTP accumulation . Modifications like N4-dimethylation may alter uptake or metabolic activation, requiring comparative phosphorylation assays .
Q. How should researchers ensure stability of 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine during storage?
Stability is maintained under dry,低温 conditions (-20°C), avoiding strong oxidizers. Decomposition under extreme heat produces hazardous byproducts (e.g., carbon/nitrogen oxides). Storage guidelines for structurally similar compounds recommend desiccated environments and inert gas purging .
Q. What in vitro assays are used to evaluate the cytostatic activity of arabinofuranosylcytosine derivatives?
Standard assays include:
- MTT/Proliferation assays in leukemia cell lines (e.g., HL-60) .
- Thymidine kinase (TK) activity measurements to assess phosphorylation efficiency .
- DNA incorporation studies using radiolabeled Ara-CTP (e.g., [³H]-Ara-C) .
Advanced Research Questions
Q. How can lipid-conjugated analogs (e.g., N4-palmitoyl or N4-behenoyl derivatives) improve therapeutic delivery?
Lipophilic modifications enhance membrane permeability and prolong half-life. For example, N4-behenoyl-ara-C shows increased liposomal encapsulation efficiency and sustained release in vivo. Experimental design should compare uptake kinetics (e.g., LC-MS quantification of intracellular metabolites) and toxicity profiles against parent compounds .
Q. What methodologies quantify intracellular metabolites like Ara-CTP in clinical samples?
A sensitive HPLC-MS/MS protocol isolates Ara-CTP from patient leukocytes, using ion-pair chromatography and stable isotope internal standards. This method detects concentrations as low as 1 pmol/10⁶ cells, critical for pharmacokinetic modeling in acute myeloid leukemia .
Q. How do researchers address contradictions in resistance mechanisms across cell lines?
Resistance may arise from:
Q. What factors explain pharmacokinetic variability of arabinofuranosylcytosine analogs in human trials?
Variability stems from:
Q. How are synergistic drug combinations (e.g., with anthracyclines) optimized preclinically?
Dose-response matrices (e.g., Chou-Talalay method) quantify synergy scores (Combination Index <1). For ara-C derivatives, sequential administration with daunorubicin shows enhanced apoptosis in vitro, requiring caspase-3/7 activation assays and flow cytometry for validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
